molecular formula C25H29N3O2 B4505101 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-methylbutan-1-one

1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-methylbutan-1-one

Cat. No.: B4505101
M. Wt: 403.5 g/mol
InChI Key: GFOLRKGGTKQEJB-UHFFFAOYSA-N
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Description

1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-methylbutan-1-one is a useful research compound. Its molecular formula is C25H29N3O2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzyl-2-{[4-(3-methylbutanoyl)-1-piperazinyl]carbonyl}-1H-indole is 403.22597718 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Potential D4 Dopaminergic Activity : A study conducted by Pessoa‐Mahana et al. (2011) explored the synthesis of a series of functionalized 1-Benzyl-3-[4-Aryl-1-piperazingl]carbonyl-1 H -Indoles as potential new bioactive ligands at D4 receptors. This study highlights the compound's relevance in neurochemistry and its potential application in neurological conditions (Pessoa‐Mahana et al., 2011).

  • Antimicrobial and Anticancer Activities : El-Sawy et al. (2010) synthesized new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives and evaluated their antimicrobial and anticancer activities. This research indicates the compound's potential in developing new treatments for infectious diseases and cancer (El-Sawy et al., 2010).

  • Synthesis of 1-Phenylindoles Derivatives : A paper by Syromolotov et al. (2019) discusses the synthesis of 1-phenylindole derivatives, underscoring the ongoing interest in modifying the indole structure for various applications in medicine and pharmacology (Syromolotov et al., 2019).

  • Metabolism Studies : A study by Zólyomi and Budai (1981) involved the synthesis of specifically labelled 1-benzyl-4-picolinoyl-piperazine for use in metabolism studies, indicating its use in understanding metabolic pathways (Zólyomi & Budai, 1981).

  • Synthesis and Evaluation for Antiobesity Drugs : Research by Zarrinmayeh et al. (1998) synthesized and evaluated a series of novel benzimidazoles derived from indole for their potential as selective neuropeptide Y Y1 receptor antagonists, aiming at developing antiobesity drugs (Zarrinmayeh et al., 1998).

  • Intramolecular Exo-Hydrofunctionalization of Allenes : Zhang et al. (2006) explored the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which includes structures similar to the queried compound, showing its application in organic synthesis (Zhang et al., 2006).

  • Antibacterial and Cytotoxic Activities : A study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker and evaluated their in-vitro antibacterial and cytotoxic activities, indicating the compound's potential in pharmacological applications (Mekky & Sanad, 2020).

  • Anti-Tubercular Activity : Naidu et al. (2016) synthesized and evaluated various benzo[d]isoxazole derivatives for in vitro anti-tubercular activity against Mycobacterium tuberculosis, showcasing the compound's relevance in addressing infectious diseases (Naidu et al., 2016).

Properties

IUPAC Name

1-[4-(1-benzylindole-2-carbonyl)piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-19(2)16-24(29)26-12-14-27(15-13-26)25(30)23-17-21-10-6-7-11-22(21)28(23)18-20-8-4-3-5-9-20/h3-11,17,19H,12-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOLRKGGTKQEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.